molecular formula C8H15N B8773595 Cyclohexanamine, N-ethylidene- CAS No. 1193-93-7

Cyclohexanamine, N-ethylidene-

Cat. No.: B8773595
CAS No.: 1193-93-7
M. Wt: 125.21 g/mol
InChI Key: QWMYJOXBVBZDJM-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-ethylidene- (IUPAC name: N-ethylidenecyclohexanamine) is a Schiff base derived from cyclohexylamine and acetaldehyde. This compound features a cyclohexane ring substituted with an imine group (-N=CH-CH₃). The ethylidene substituent introduces steric and electronic effects that differentiate it from other cyclohexanamine derivatives, influencing its reactivity and applications.

Properties

CAS No.

1193-93-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-cyclohexylethanimine

InChI

InChI=1S/C8H15N/c1-2-9-8-6-4-3-5-7-8/h2,8H,3-7H2,1H3

InChI Key

QWMYJOXBVBZDJM-UHFFFAOYSA-N

Canonical SMILES

CC=NC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, N-ethylidene- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with acetaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{Cyclohexylamine} + \text{Acetaldehyde} \rightarrow \text{Cyclohexanamine, N-ethylidene-} + \text{Water} ]

Industrial Production Methods

In industrial settings, the production of Cyclohexanamine, N-ethylidene- may involve the use of catalysts to increase the reaction rate and yield. Catalysts such as cobalt or nickel-based compounds are often employed. The reaction conditions, including temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-ethylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert Cyclohexanamine, N-ethylidene- to cyclohexylamine.

    Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the imine group under mild conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

Cyclohexanamine, N-ethylidene- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-ethylidene- involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, making Cyclohexanamine, N-ethylidene- a useful tool in studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclohexanamine derivatives are distinguished by their substituents on the amine group. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Cyclohexanamine, N-ethylidene- -N=CH-CH₃ (imine) C₈H₁₅N 125.21 Hypothesized nematicidal activity¹
Cyclohexanamine, N-methyl- -NH-CH₃ C₇H₁₅N 113.20 Intermediate in organic synthesis
Cyclohexanamine, N,N-dimethyl- -N(CH₃)₂ C₈H₁₇N 127.23 Catalyst in polyurethane production
4,4'-Methylenebis(cyclohexanamine) -NH-C₆H₁₀-CH₂-C₆H₁₀-NH- C₁₃H₂₆N₂ 210.36 Epoxy hardener; industrial polymers
Cyclohexanamine -NH₂ C₆H₁₃N 99.18 Nematicidal agent (97.93% mortality at 8.71 µM)

¹ N-ethylidenecyclohexanamine’s bioactivity is inferred from structural similarities to cyclohexanamine, which exhibits potent nematicidal effects against *Meloidogyne incognita .*

Physicochemical Properties

  • N-ethylidenecyclohexanamine : Predicted to have moderate hydrophobicity (logP ~2.5–3.0) due to the cyclohexane ring and imine group. The imine bond (-N=CH-) may reduce stability under acidic or aqueous conditions compared to saturated amines.
  • N-methylcyclohexanamine : Higher basicity (pKa ~10.5) than the parent cyclohexanamine (pKa ~10.6), with reduced volatility (boiling point ~150–160°C) .
  • 4,4'-Methylenebis(cyclohexanamine) : High thermal stability and viscosity, making it suitable for high-performance polymer matrices .

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